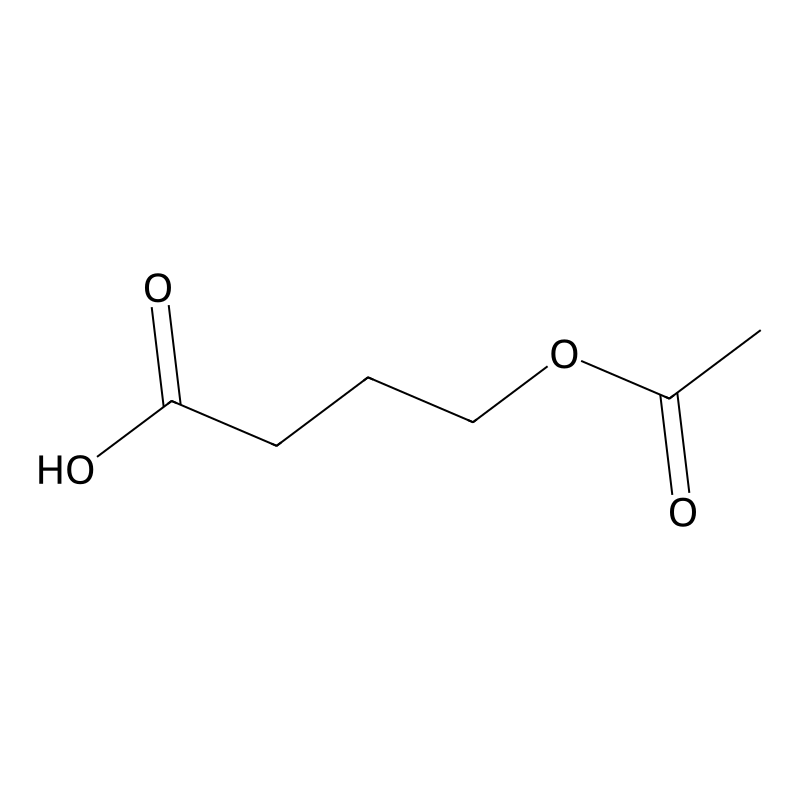Aceburic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Aceburic acid, scientifically known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is a synthetic compound with the chemical formula CHO. It is structurally related to gamma-hydroxybutyrate, a central nervous system depressant, and is classified as an analgesic. Despite its potential therapeutic applications, aceburic acid was never marketed for medical use due to unspecified reasons. The compound features a four-carbon chain with a carboxylic acid group at one end and an acetate group attached to the second carbon, which is crucial for its prodrug activity.
Metabolism and Biochemistry
Aceburic acid is a major ketone body produced by the liver during periods of:
- Low food intake
- Carbohydrate-restricted diets
- Prolonged intense exercise
- Untreated type 1 diabetes mellitus
Studies by Hart (1908) highlighted the importance of ketone bodies, including β-hydroxybutyric acid, in understanding disordered metabolism . This research laid the groundwork for its clinical relevance in diseases like diabetes.
- Esterification: The formation of aceburic acid can occur via the reaction of gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride, producing the ester along with water .
- Hydrolysis: In the presence of water and an acid or base catalyst, aceburic acid can hydrolyze to yield gamma-hydroxybutyric acid and acetic acid.
- Oxidation: Aceburic acid can be oxidized to form gamma-butyrolactone and acetic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert aceburic acid back to gamma-hydroxybutyric acid using reducing agents such as lithium aluminum hydride.
The synthesis of aceburic acid primarily involves:
- Esterification: This is achieved by reacting gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires careful temperature management to optimize yield and minimize side reactions .
- Industrial Production: Continuous flow reactors may be utilized for large-scale production, emphasizing optimized reaction conditions to enhance efficiency and reduce costs.
Aceburic acid has been explored for its potential applications in:
- Pain Relief: As an analgesic, it could theoretically be used in managing pain, although it has not been marketed for this purpose.
- Research: Its structural similarity to gamma-hydroxybutyric acid makes it a subject of interest in neurological research, particularly concerning neurotransmitter modulation and metabolic pathways.
Studies on aceburic acid's interactions focus primarily on its conversion to gamma-hydroxybutyric acid. This conversion impacts various biochemical pathways and influences neurotransmission. The compound's stability under different pH levels and temperatures affects its degradation rate and biological efficacy. Further research is needed to explore its interactions with specific enzymes and receptors beyond its prodrug activity.
Aceburic acid shares structural similarities with several compounds that exhibit related biological activities:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Gamma-Hydroxybutyric Acid | Direct metabolite | Anesthetic, treatment for narcolepsy | Known for its sedative effects |
| 1,4-Butanediol | Structural precursor | Solvent, industrial applications | Used in the synthesis of various polymers |
| Acetic Acid | Functional group | Food preservative, industrial use | Simple carboxylic acid, widely produced |
| Butyric Acid | Short-chain fatty acid | Nutritional supplement | Known for its role in gut health |
Aceburic acid is unique due to its prodrug nature, which allows it to convert into a biologically active form (gamma-hydroxybutyric acid) within the body. This feature distinguishes it from other similar compounds that do not require metabolic activation for their effects.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








